S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate
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Overview
Description
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate: is a chemical compound with the molecular formula C₁₁H₁₉N₂O₂PS₂. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a phosphorodithioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with appropriate phosphorodithioate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphorodithioate group to phosphorothioate or phosphine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphorothioate, phosphine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic organic chemistry .
Biology: In biological research, S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation .
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In agriculture, this compound is used as an intermediate in the synthesis of pesticides and herbicides. Its ability to interact with biological systems makes it effective in controlling pests and weeds .
Mechanism of Action
The mechanism of action of S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .
Comparison with Similar Compounds
4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but lacks the phosphorodithioate group.
S-Boc-2-mercapto-4,6-dimethylpyrimidine: Contains a tert-butoxycarbonyl group instead of the phosphorodithioate moiety.
Uniqueness: S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-(1-methylethyl) phosphorodithioate is unique due to its phosphorodithioate group, which imparts distinct chemical and biological properties. This group enhances its reactivity and ability to interact with biological targets, making it valuable in various applications .
Properties
CAS No. |
17702-78-2 |
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Molecular Formula |
C11H19N2O2PS2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-6-14-16(17,15-8(2)3)18-11-12-9(4)7-10(5)13-11/h7-8H,6H2,1-5H3 |
InChI Key |
IQYJDJBTQWOOOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OC(C)C)SC1=NC(=CC(=N1)C)C |
Origin of Product |
United States |
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